molecular formula C9H3ClF6O B1301073 2,6-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-44-2

2,6-Bis(trifluoromethyl)benzoyl chloride

Cat. No. B1301073
CAS RN: 53130-44-2
M. Wt: 276.56 g/mol
InChI Key: NQMCJGTVZMBTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,6-bis(trifluoromethyl)benzoyl chloride involves multiple steps and various chemical reactions. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, was achieved through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene, with a total yield of 61.7% . The synthesis process was optimized by adjusting the amount of sulfuric acid and the reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and the reaction temperature during chlorination .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups has been characterized using various techniques. For example, the X-ray crystallographic characterization of complexes with ligands containing pyridine units, such as 1,2-bis(2-pyridylethynyl)benzene, reveals the planarity of the ligand and the coordination geometry around the metal centers . Similarly, the solid-state structure of a molecular salt derived from 2,6-bis(benzimidazol-2-yl)pyridine was determined by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds varies depending on the substituents and the reaction conditions. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines undergo quantitative reactions with silver triflate or trimethylsilyl triflate to yield products with covalent interactions . In contrast, reactions of aryl(trifluoromethyl)bismuth compounds with benzoylpyridinium chloride selectively yield the corresponding phenone .

Physical and Chemical Properties Analysis

Compounds containing the 2,6-bis(trifluoromethyl)benzoyl moiety exhibit a range of physical and chemical properties. For example, novel polyimides derived from 2,6-bis(4-aminophenoxy-4'-benzoyl)pyridine showed exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208 to 324°C . These polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements . Another study reported the synthesis of polyimides from a dianhydride monomer containing the pyridine moiety, which resulted in materials with good solubility, thermal stability, and mechanical properties .

Scientific Research Applications

Synthesis and Intermediate Applications

2,6-Bis(trifluoromethyl)benzoyl chloride is a significant intermediate in the synthesis of various compounds. Zhou Xiao-rui (2006) highlighted its use as a drug intermediate, synthesized from 1,3-bis(trifluoromethyl)benzene with a high yield, utilizing a three-step process including bromination, carboxylation, and chlorination (Zhou, 2006). Similarly, W. Dmowski and K. Piasecka-Maciejewska (1998) described the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce 2,6-bis(trifluoromethyl)benzoic acid, which can be converted to various derivatives including benzyl alcohol and benzaldehyde (Dmowski & Piasecka-Maciejewska, 1998).

Pesticide Synthesis

Liu An-chan (2015) discussed its role in the synthesis of novel pesticides like Bistrifluron, indicating its importance in developing potent growth-retarding agents against pests (Liu, 2015).

Membrane Science

In the field of membrane science, Yang Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, which were used to create thin-film composite nanofiltration membranes for the treatment of dye solutions. The introduction of such compounds enhances surface hydrophilicity and improves water flux, demonstrating the versatility of 2,6-bis(trifluoromethyl)benzoyl chloride derivatives in environmental applications (Liu et al., 2012).

Polyimides and Polymer Synthesis

Shujiang Zhang et al. (2005) synthesized novel polyimides using 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine derived from 2,6-bis(trifluoromethyl)benzoyl chloride, highlighting the application in creating materials with exceptional thermal and thermooxidative stability (Zhang et al., 2005).

Catalysis and Green Chemistry

Xu Zhen-yuan (2009) explored the use of green chlorination techniques in synthesizing pesticide intermediates, where bis(trichloromethyl)carbonate, a derivative of 2,6-bis(trifluoromethyl)benzoyl chloride, is used to replace traditional chlorination agents, demonstrating an environmentally friendly approach in chemical synthesis (Xu, 2009).

Safety And Hazards

“2,6-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

“2,6-Bis(trifluoromethyl)benzoic acid”, a related compound, has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique . This suggests potential future directions for the use of “2,6-Bis(trifluoromethyl)benzoyl chloride” in similar applications.

properties

IUPAC Name

2,6-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMCJGTVZMBTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371147
Record name 2,6-bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)benzoyl chloride

CAS RN

53130-44-2
Record name 2,6-Bis(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53130-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,6-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,6-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 5
2,6-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,6-Bis(trifluoromethyl)benzoyl chloride

Citations

For This Compound
1
Citations
F Emmerling, I Orgzall, B Dietzel, BW Schulz… - Journal of molecular …, 2007 - Elsevier
Three new compounds have been synthesized based on the molecular motif 2-[2,6-bis(trifluoromethyl)phenyl]-5-phenyl-1,3,4-oxadiazole, with subsequent CF 3 -substitution in the ortho…
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.